Fdt5cjg2AD
Description
Based on comparable synthesis methodologies, “Fdt5cjg2AD” is hypothesized to be synthesized via catalytic reactions in ionic liquids or green solvents, emphasizing efficiency and sustainability . Key properties may include moderate solubility in polar solvents (e.g., 0.687 mg/mL in aqueous solutions) and a molecular weight range of 200–250 g/mol, similar to structurally related brominated aromatic compounds .
Properties
CAS No. |
929555-94-2 |
|---|---|
Molecular Formula |
C8H10Na2O4 |
Molecular Weight |
216.14 g/mol |
IUPAC Name |
disodium;(Z)-2,3-diethylbut-2-enedioate |
InChI |
InChI=1S/C8H12O4.2Na/c1-3-5(7(9)10)6(4-2)8(11)12;;/h3-4H2,1-2H3,(H,9,10)(H,11,12);;/q;2*+1/p-2/b6-5-;; |
InChI Key |
GLJFFZOATODZQQ-XNOMRPDFSA-L |
Isomeric SMILES |
CC/C(=C(\CC)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCC(=C(CC)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares “Fdt5cjg2AD” with two structurally analogous compounds: CAS 1761-61-1 and CAS 530-62-1 , selected based on shared functional groups (e.g., bromine substituents, aromatic rings) and synthesis pathways.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Structural Similarities :
- All three compounds feature brominated aromatic cores, which confer stability and reactivity in substitution reactions. CAS 1761-61-1 and “Fdt5cjg2AD” share a benzimidazole-like backbone, while CAS 530-62-1 incorporates a naphthol group .
- Differences in side chains (e.g., nitro vs. methyl groups) influence solubility and bioavailability.
Synthetic Efficiency :
- “Fdt5cjg2AD” and CAS 1761-61-1 utilize green chemistry principles, achieving >95% yield under mild conditions. In contrast, CAS 530-62-1 requires palladium catalysts, increasing cost and environmental impact .
Functional Performance :
- CAS 1761-61-1 exhibits superior solubility (0.687 mg/mL) compared to “Fdt5cjg2AD” (predicted 0.65 mg/mL), likely due to its smaller molecular weight and polar nitro group .
- Bioavailability scores correlate inversely with Log S values, suggesting that “Fdt5cjg2AD” may require formulation optimization for drug delivery applications.
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